molecular formula C14H25N3O3 B2740726 tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate CAS No. 1330764-03-8

tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate

Cat. No.: B2740726
CAS No.: 1330764-03-8
M. Wt: 283.372
InChI Key: SEWODYUNASUSCQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate (CAS: 1330764-03-8) is a spirocyclic compound with a molecular formula of C₁₄H₂₅N₃O₃ and an average molecular weight of 283.372 g/mol . Its IUPAC name is 2-methyl-2-propyl-2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate, featuring a unique spiro[5.6]dodecane backbone with three nitrogen atoms and a tert-butyl ester group. The compound lacks defined stereocenters, simplifying its synthetic applications .

This molecule is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. It is commercially available (e.g., from AiFChem at 97% purity) for research purposes, with storage recommendations under inert atmospheric conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-8-7-15-9-14(10-17)6-4-5-11(18)16-14/h15H,4-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWODYUNASUSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC2(C1)CCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxo-1,8,11-triazaspiro[5. Common synthetic routes may include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the spirocyclic structure.

  • Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted side reactions, followed by deprotection to reveal the final product.

  • Purification Techniques: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

  • Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane cleaves the tert-butyl ester to form 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylic acid .

  • Basic Hydrolysis : Alkaline conditions (e.g., NaOH/EtOH) may lead to saponification, though steric hindrance from the spirocyclic framework could slow reactivity.

Ketone Reduction

The 2-oxo group can be reduced to a secondary alcohol:

  • Borane Complexes : Borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) selectively reduces the ketone to a hydroxyl group without affecting the ester .

  • Catalytic Hydrogenation : Raney nickel under hydrogen pressure (50 psi, 40°C) may reduce the ketone, though competing ester hydrogenolysis could occur .

Nucleophilic Substitution

The spirocyclic nitrogen atoms may participate in substitution reactions:

  • Alkylation : Reaction with alkyl halides (e.g., ethyl bromoacetate) under basic conditions (NaH/THF) introduces alkyl groups at the nitrogen centers .

  • Acylation : Acetyl chloride or anhydrides could acylate secondary amines within the triaza ring.

Ring-Opening Reactions

The spirocyclic system may undergo ring-opening under controlled conditions:

  • Acid-Mediated Cleavage : Strong acids (e.g., H₂SO₄) can protonate the amine nitrogens, destabilizing the spiro structure and leading to linear intermediates .

  • Base-Induced Rearrangement : Sodium ethoxide in ethanol promotes cyclization in related spiro compounds, suggesting reversible ring-opening/closing equilibria .

Coordination Chemistry

The compound’s nitrogen and oxygen atoms enable metal coordination:

  • Lanthanide Complexation : Similar spirocyclic triaza ligands form stable complexes with Sc, Y, and La, indicating potential use in catalytic systems .

  • Catalytic Applications : Metal-bound derivatives may facilitate Z-selective alkyne dimerization or polymerization .

Functional Group Interconversion

Reaction TypeConditionsReagents/CatalystsProducts FormedSource
Ester → Amide Ammonia/MeOH, 60°CNH₃Spirocyclic amide
Ketone → Hydrazone Hydrazine hydrate, EtOHNH₂NH₂·H₂OHydrazone derivative
Oxime Formation Hydroxylamine, pyridineNH₂OH·HClOxime analog

Stability Under Synthetic Conditions

  • Thermal Stability : The compound remains intact at temperatures up to 100°C in inert solvents (e.g., THF, DMF) .

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 12) aqueous solutions due to ester/amide hydrolysis .

Comparative Reactivity

The spirocyclic framework imposes steric and electronic constraints:

  • Slower Reaction Kinetics : Compared to non-spiro analogs, reactions at the triaza ring are slower due to restricted conformational flexibility .

  • Selective Reactivity : The tert-butyl ester is more reactive toward nucleophiles than the embedded amide groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Development

The compound is utilized as a scaffold in drug design, particularly for the development of targeted therapies. Its unique structural features allow for the creation of molecules that can interact selectively with biological targets, enhancing the efficacy of drugs while minimizing side effects. The presence of the triazaspiro structure contributes to its potential as a bioactive compound.

Case Study: Targeted Protein Degradation

In recent research, tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate has been investigated for its role in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are bifunctional molecules that can induce targeted protein degradation. The rigidity provided by the spirocyclic structure is crucial in optimizing the orientation of the degrader and improving ternary complex formation with the target protein and E3 ligase .

Chemical Synthesis

2.1 Synthetic Pathways

The synthesis of this compound involves several steps that typically include cyclization reactions and functional group modifications. The ability to modify substituents on the spirocyclic framework allows chemists to tailor the compound for specific applications.

Synthetic Route Reagents Yield (%)
CyclizationAmine + Carbonyl85%
FunctionalizationAlkyl halide90%

Material Science

3.1 Polymer Chemistry

The compound has shown potential as a building block in polymer chemistry due to its ability to form cross-linked networks. These networks can enhance the mechanical properties of polymers, making them suitable for applications in coatings and adhesives.

Case Study: Cross-linking Agents

In studies examining polymer composites, this compound was used as a cross-linking agent to improve thermal stability and mechanical strength of epoxy resins. The incorporation of this compound resulted in significant enhancements in performance metrics compared to traditional cross-linkers .

Biological Applications

4.1 Antimicrobial Activity

Recent investigations have revealed that compounds similar to this compound exhibit antimicrobial properties. This opens avenues for its use in developing new antimicrobial agents.

Microorganism Tested Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli40

Mechanism of Action

The mechanism by which tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate (CAS: Not specified)

  • Key Difference : Contains two tert-butyl carboxylate groups at positions 8 and 11, compared to a single ester in the parent compound.

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1158749-94-0)

  • Key Difference : Features a spiro[4.5]decane core with two nitrogen atoms instead of three.
  • Implications : Reduced hydrogen-bonding capacity and altered ring strain, affecting conformational flexibility and pharmacological activity .

tert-Butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate (CAS: 192658-23-4)

  • Key Difference : Replaces one nitrogen with an oxygen atom in the spiro system.

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Spiro System Heteroatoms Key Substituents
This compound 1330764-03-8 C₁₄H₂₅N₃O₃ 283.372 [5.6] 3N Single tert-butyl ester
Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate Not specified C₁₈H₃₁N₃O₅ ~369.47 [5.6] 3N Two tert-butyl esters
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate 1158749-94-0 C₁₃H₂₂N₂O₃ 254.33 [4.5] 2N Single tert-butyl ester
tert-Butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate 192658-23-4 C₁₄H₂₆N₂O₃ 270.37 [5.6] 2N, 1O Single tert-butyl ester

Notable Trends:

  • Lipophilicity : Di-tert-butyl derivatives exhibit higher logP values due to additional ester groups.
  • Solubility : Oxygen-containing analogs (e.g., 8-oxa) may show improved aqueous solubility compared to triaza systems.

Commercial Availability and Handling

  • Parent Compound : Available from AiFChem (250 mg: $448; 1g: $1,120) with 97% purity .
  • Di-tert-butyl Derivative: Limited commercial data; synthesis likely required .
  • 1-Oxo-8-azaspiro[4.5]decane (CAS: 191805-29-5) : Requires stringent PPE (gloves, respiratory protection) due to undefined toxicity .
  • Discontinued Analogs: e.g., benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 147611-02-7), highlighting supply chain challenges for older spiro compounds .

Biological Activity

tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This spirocyclic compound belongs to a class of triazaspiro compounds that have been studied for various pharmacological applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical formula for this compound is C12H21N3O3C_{12}H_{21}N_{3}O_{3} with a molecular weight of 255.32 g/mol. The compound features a complex bicyclic structure characterized by a seven-membered diazepane ring and a six-membered morpholine ring.

PropertyValue
CAS Number1262047-43-7
Molecular FormulaC₁₂H₂₁N₃O₃
Molecular Weight255.32 g/mol
PubChem CID90932155

Antimicrobial Activity

Research indicates that triazaspiro compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity. A comparative study on related compounds revealed that modifications in the spiro structure significantly influenced their antimicrobial potency against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The potential anticancer effects of this compound have been explored in several studies. For example, derivatives of triazaspiro compounds have demonstrated cytotoxicity against different cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis through mitochondrial pathways .

A specific case study involving a related compound showed that it significantly reduced cell viability in MCF-7 breast cancer cells after 24 hours of treatment, with an IC50 value indicating potent activity .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as cell proliferation and apoptosis. Molecular docking studies suggest that these compounds can bind effectively to specific enzymes or receptors involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various triazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the carboxylate position enhanced antibacterial activity significantly .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human lung carcinoma cells (A549), with significant reductions in cell viability observed at concentrations above 10 µM .

Q & A

What are the common synthetic routes for preparing spirocyclic compounds like tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate?

Level: Basic
Methodological Answer:
Spirocyclic compounds are typically synthesized via cyclization reactions, often involving hydrazine derivatives or tert-butyl-protected intermediates. For example:

  • Hydrazone formation : Reacting tert-butyl carbazate with carbonyl-containing precursors under acidic or basic conditions to form spirocyclic hydrazones (e.g., yields of 75–85% for analogous compounds) .
  • Spirocyclization : Intramolecular cyclization using catalysts like acetic acid or trifluoroacetic acid to stabilize the spiro center. Solvent choice (e.g., ethanol, DCM) and temperature (80–120°C) are critical for yield optimization .

Table 1: Representative reaction conditions for spirocyclic analogs (adapted from ):

Compound TypeYield (%)Key Reagents/Conditions
Hydrazine derivatives75–85Ethanol, reflux, 12–24 hours
Oxazolidine-carbohydrazides50–55THF, room temperature, 48 hours

How can researchers characterize the structural features of this spirocyclic compound?

Level: Basic
Methodological Answer:
A multi-technique approach is recommended:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm spirocyclic connectivity and tert-butyl group presence. For example, tert-butyl protons typically appear as a singlet at ~1.4 ppm .
  • IR spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1680–1720 cm1^{-1}) and amide bonds (N–H at ~3200–3400 cm1^{-1}) .
  • X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction resolves spirocyclic geometry and confirms stereochemistry .

What safety precautions are essential when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:
Safety protocols for spirocyclic tert-butyl derivatives include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Respiratory protection (N95 masks) if airborne particles are generated .
  • Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis. Avoid incompatible materials (strong acids/bases) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How can researchers resolve contradictions in spectral data during structural elucidation?

Level: Advanced
Methodological Answer:
Contradictions between predicted and observed spectral data may arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable-temperature NMR : Probe conformational exchange by collecting spectra at 25°C and −40°C .
  • Isotopic labeling : Use 15^{15}N-labeled precursors to clarify nitrogen connectivity in complex spiro systems .
  • DFT calculations : Compare experimental IR/NMR with computed spectra (e.g., Gaussian or ORCA software) to validate proposed structures .

What methodologies optimize the synthesis of enantiomerically pure spirocyclic compounds?

Level: Advanced
Methodological Answer:
Chiral resolution techniques are critical:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers. Monitor retention times and optical rotation .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) during cyclization to induce enantioselectivity. For example, >90% ee has been achieved for similar spirooxindoles .
  • Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with literature data .

How can computational modeling predict the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes, based on antitubercular analogs) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics.
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

What experimental approaches assess the compound’s stability under varying conditions?

Level: Advanced
Methodological Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for tert-butyl derivatives) .
  • Forced degradation studies : Expose to UV light, acidic (pH 1–3), or basic (pH 10–12) conditions for 24–72 hours. Monitor degradation via LC-MS .
  • Long-term storage testing : Store aliquots at −20°C, 4°C, and 25°C for 6–12 months. Analyze purity by HPLC .

How can researchers address low yields in spirocyclization reactions?

Level: Advanced
Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve reaction rates compared to ethanol .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yields .

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